molecular formula C15H17FN4O2S B2817766 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034299-60-8

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Cat. No. B2817766
CAS RN: 2034299-60-8
M. Wt: 336.39
InChI Key: SASTWOIREIOERK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity. Techniques like thermal analysis, solubility tests, and reactivity tests can be used .

Scientific Research Applications

Synthesis and Drug Development

  • Cycloaddition Reactions for P2X7 Antagonists : A study developed a dipolar cycloaddition reaction to access novel P2X7 antagonists, highlighting the synthesis route's efficiency for compounds with challenging chiral centers. This process facilitates the creation of clinical candidates for mood disorders treatment (Chrovian et al., 2018).

  • Crystal Structure and DFT Studies : Research on boric acid ester intermediates with benzene rings, such as "Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate," provides insights into their structural confirmation through FTIR, NMR spectroscopy, X-ray diffraction, and DFT studies. These methodologies are applicable for understanding the structural and electronic properties of complex organic compounds (Huang et al., 2021).

  • Anticonvulsant Agents Synthesis : The synthesis of novel compounds with potential as sodium channel blockers and anticonvulsant agents demonstrates the application of targeted chemical synthesis in drug discovery, focusing on compounds that modify neurological function (Malik & Khan, 2014).

  • Anticancer and Antimicrobial Synthesis : Studies on the synthesis of compounds for evaluation as anticancer and antimicrobial agents illustrate the research scope in designing molecules with specific biological activities. These studies often involve structural modification and bioactivity assessment to identify potent therapeutic agents (Katariya et al., 2021).

Methodological Applications

  • Process Development for Antifungal Agents : The synthesis process of Voriconazole, an antifungal agent, highlights the importance of stereochemistry and synthetic route optimization in developing therapeutically relevant compounds (Butters et al., 2001).

  • Biochemical Characterization of Antagonists : Studies on biochemical and electrophysiological characterization, such as that of Almorexant, a dual orexin receptor antagonist, showcase the application of these compounds in understanding receptor-ligand interactions and their implications for therapeutic interventions (Malherbe et al., 2009).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or interacting with DNA .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It could include toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-3-11-12(16)14(18-7-17-11)22-10-4-5-20(6-10)15(21)13-9(2)19-8-23-13/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASTWOIREIOERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CS3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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